NF-κB Inhibitory Potency vs. Structural Analogs
In a direct comparison of rare ginsenosides, Rk3 demonstrated potent inhibition of TNF-α-induced NF-κB transcriptional activity. In HepG2 cells, Rk3 achieved an IC50 of 14.24±1.30 µM, a potency comparable to or greater than that of other PPT-type ginsenosides in the same study, such as Rs4 and Rg6, which showed moderate effects [1]. This positions Rk3 as a high-potency NF-κB modulator within its class, a critical attribute for studies targeting inflammatory signaling and cancer metastasis where NF-κB is a central driver.
| Evidence Dimension | NF-κB Transcriptional Activity (TNF-α induced) |
|---|---|
| Target Compound Data | IC50 = 14.24±1.30 µM (HepG2 cells); IC50 = 15.32±0.29 µM (SK-Hep1 cells) |
| Comparator Or Baseline | Rs4, Rg6 (observed to have moderate inhibitory effects in same assay system) |
| Quantified Difference | Rk3 and Rs4 exerted the strongest activity among tested ginsenosides; Rg6 and SF showed moderate effects. |
| Conditions | HepG2 and SK-Hep1 cells pretreated with ginsenosides (0.01-10 µM) for 1h, then stimulated with TNF-α for 20h; NF-κB transcriptional activity measured. |
Why This Matters
For researchers focused on NF-κB-mediated pathologies, Rk3 offers a well-characterized, potent inhibitory profile with an established IC50, enabling precise dosing and consistent experimental outcomes compared to less potent or unquantified analogs.
- [1] Ma, C. H., et al. (2014). Inhibition of TNF-alpha-Mediated NF-kappaB Transcriptional Activity by Dammarane-Type Ginsenosides from Steamed Flower Buds of Panax ginseng in HepG2 and SK-Hep1 Cells. Biomolecules & Therapeutics, 22(5), 420-425. View Source
